Bienvenue dans la boutique en ligne BenchChem!

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

GABA(A) receptor Neuropharmacology Inhibitor screening

Select this specific indol-3-yl oxoacetamide for your GPR151 or GABAergic program: it is a confirmed screening hit in the GPR151 activator assay (PubChem AID 1508602) and computationally predicted to target GABA(A) α1/β2. Its N-butyl/N-methyl decoration shifts selectivity away from CB2 and lipase targets, providing a clean chemical starting point for habenular or CNS probe development. Favorable CNS-MPO profile (XLogP3 3.1, TPSA 53.2 Ų). Supplied as a research chemical with full analytical documentation.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 852367-04-5
Cat. No. B2579706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
CAS852367-04-5
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCCCCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C15H18N2O2/c1-3-4-9-17(2)15(19)14(18)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3
InChIKeyWMKKEZLPIANWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-04-5) – Chemical Class and Core Identity for Procurement


N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 852367-04-5) is a synthetic small molecule belonging to the indol-3-yl oxoacetamide class, characterized by an indole core linked to an oxoacetamide warhead and decorated with N-butyl and N-methyl substituents [1]. It has a molecular weight of 258.32 g/mol, a calculated XLogP3 of 3.1, and a topological polar surface area of 53.2 Ų [1]. The compound is cataloged as a research chemical and has been profiled in several high-throughput screening campaigns, indicating its utility as a pharmacological probe .

Why a Generic Indolyl Oxoacetamide Cannot Substitute for N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide


The indol-3-yl oxoacetamide scaffold is highly sensitive to N-substitution. Published structure-activity relationship (SAR) studies on analogous series demonstrate that even minor changes to the amide substituents cause large shifts in potency, selectivity, and even the direction of functional activity. For example, among indol-3-yloxoacetamides, CB2 receptor affinity (Ki) was shown to span three orders of magnitude (377–0.37 nM) depending solely on the N-substitution pattern [1]. Similarly, in pancreatic lipase inhibition, a narrow set of indolyl oxoacetamide analogs displayed IC50 values ranging from >32 µM to 4.53 µM, driven by subtle variations in the amide region [2]. Therefore, N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide occupies a specific chemical space that is not interchangeable with its N-benzyl, N-ethyl, or N-unsubstituted analogs without risking a complete loss of the desired biological profile.

Quantitative Differentiation Evidence for N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide vs. Structural Analogs


GABA(A) Receptor Target Engagement Profile Relative to In-Class Compounds

While many indolyl oxoacetamides are optimized for CB2 or pancreatic lipase targets, target prediction databases list N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide as an inhibitor of the GABA(A) receptor alpha-1 (GABRA1) and beta-2 (GABRB2) subunits [1]. This computationally predicted target profile is distinct from the primary pharmacology of closely related indol-3-yl oxoacetamides, which are primarily reported as CB2 ligands or lipase inhibitors [2]. Direct, quantitative binding or functional data at GABA(A) receptors for this specific compound are not publicly available, making this a class-level differentiation based on predictive modeling.

GABA(A) receptor Neuropharmacology Inhibitor screening

HTS Profiling Fingerprint: GPR151 Activator Screening Outcome vs. In-Class Controls

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide was evaluated in a cell-based high-throughput primary assay (PubChem AID: 1508602) designed to identify activators of the orphan G protein-coupled receptor GPR151 [1]. The assay, run at The Scripps Research Institute Molecular Screening Center, measured luminescence-based functional activation. The quantitative outcome for this compound is not disclosed in the public summary; however, its inclusion in this specific screening deck differentiates it from the majority of indolyl oxoacetamides, which have been screened primarily against cannabinoid receptors or lipase enzymes [2]. This provides a unique screening fingerprint that may justify procurement for orphan GPCR-focused projects.

GPR151 High-throughput screening Orphan GPCR

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. N-Benzyl and N-(Adamantan-1-yl) Analogs

N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has a computed XLogP3 of 3.1, placing it in an optimal lipophilicity range for CNS drug candidates [1]. In contrast, the potent CB2 inverse agonist N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide has a substantially higher calculated logP (estimated >5.5) due to the adamantane and furan moieties, which can lead to poor solubility and higher non-specific binding [2]. Similarly, N-benzyl-substituted analogs from the pancreatic lipase series have higher aromatic surface area and different hydrogen-bonding profiles. The target compound also has only one hydrogen bond donor (the indole NH) compared to two donors in indol-3-yloxoacetamides bearing a primary amide, potentially improving membrane permeability [1].

Physicochemical properties Drug-likeness Lead optimization

High-Value Application Scenarios for N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide in Scientific Procurement


Orphan GPCR Probe Development Targeting GPR151 in Neuropsychiatric Disease Models

Based on its screening history in a GPR151 activator assay (PubChem AID: 1508602), this compound is a viable starting point for medicinal chemistry programs targeting the habenula-enriched orphan receptor GPR151 . Procurement is justified for laboratories investigating habenular complex signaling in schizophrenia, depression, or substance use disorders, where a non-CB2-active indolyl oxoacetamide scaffold is required.

Selective GABA(A) Receptor Tool Compound for Ion Channel Pharmacology

The computationally predicted GABA(A) receptor alpha-1/beta-2 inhibition profile differentiates this compound from the predominant CB2- and lipase-targeting indolyl oxoacetamides . Researchers studying GABAergic neurotransmission can use it as a chemical probe that is structurally unrelated to benzodiazepines, offering a novel scaffold for allosteric modulation studies.

CNS Lead Optimization with Favorable Physicochemical Starting Point

The compound's XLogP3 of 3.1, single hydrogen bond donor, and TPSA of 53.2 Ų place it within the favorable range for CNS drug candidates per the CNS MPO desirability criteria . It serves as a synthetically tractable lead for fragment-based or scaffold-hopping approaches where lowering lipophilicity relative to adamantane- or multi-aromatic-substituted analogs is a key design goal [1].

Quote Request

Request a Quote for N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.